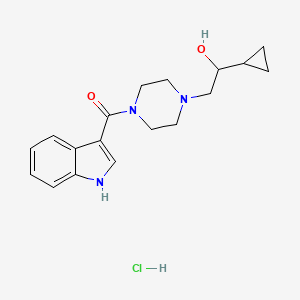

(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride

Description

The compound "(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride" is a synthetic piperazine derivative featuring a cyclopropyl-hydroxyethyl substituent on the piperazine ring and an indole moiety linked via a methanone group. The hydrochloride salt form enhances solubility, a common strategy in pharmaceutical chemistry. The indole group, a bioisostere of tryptamine, may confer affinity for serotonin-related receptors, though further validation is required .

Properties

IUPAC Name |

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(1H-indol-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2.ClH/c22-17(13-5-6-13)12-20-7-9-21(10-8-20)18(23)15-11-19-16-4-2-1-3-14(15)16;/h1-4,11,13,17,19,22H,5-10,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVBESHSZUZLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function. For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride

A structurally related compound, "(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride" (CAS: 1323490-64-7), shares the piperazine-methanone core but differs in substituents (Table 1). Key distinctions include:

- Aromatic moiety : The indole group in the target compound contrasts with the analog’s methoxyphenyl group. Indole’s nitrogen atom and π-electron-rich system may enhance interactions with hydrophobic binding pockets (e.g., serotonin receptors), while the methoxy group in the analog could modulate electron density and metabolic stability.

- Molecular weight and formula : The analog (C₁₇H₂₃ClN₄O₂, MW: 350.8) is lighter than the target compound (estimated C₁₈H₂₃ClN₃O₂, MW: ~364.9), reflecting differences in substituent complexity.

Physicochemical and Pharmacological Implications

- Solubility : Both compounds are hydrochloride salts, suggesting comparable aqueous solubility.

- Target selectivity : The indole moiety could favor serotonin receptor binding, whereas the analog’s imidazole and methoxyphenyl groups might bias activity toward histamine or adrenergic receptors .

Data Table: Structural and Molecular Comparison

Research Limitations and Notes

- Data scarcity: No direct pharmacological or physicochemical data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.

- Therapeutic hypotheses : The target compound’s structural features align with CNS drug candidates, but experimental validation is required to confirm receptor affinities and pharmacokinetic profiles.

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina, Glide) : Models interactions with receptors (e.g., serotonin or histamine receptors) using crystal structures from the PDB .

- Molecular Dynamics (MD) simulations (GROMACS) : Evaluates binding stability over 100+ ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .

- QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with activity data to guide analog design .

What role do the indole and piperazine moieties play in the compound's pharmacokinetic properties?

Basic Research Question

- Indole group : Enhances blood-brain barrier penetration due to lipophilicity; prone to CYP450-mediated metabolism (e.g., CYP3A4) .

- Piperazine ring : Improves solubility via protonation at physiological pH but may reduce oral bioavailability due to high polarity .

- Cyclopropyl-hydroxyethyl side chain : Modulates metabolic stability by sterically hindering oxidative degradation .

What are the critical safety precautions for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

How can researchers design stability studies to evaluate this compound under various storage conditions?

Advanced Research Question

- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks .

- Analytical monitoring : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., % impurity <0.5%) .

- Long-term storage : Store lyophilized samples at –20°C in amber vials with desiccants to prevent hydrolysis/oxidation .

What strategies mitigate synthetic challenges in introducing the cyclopropyl-hydroxyethyl group?

Advanced Research Question

- Protecting groups : Temporarily shield reactive sites (e.g., hydroxyls with TBSCl) during piperazine alkylation .

- Microwave-assisted synthesis : Reduces reaction times and improves yields for sterically hindered substitutions .

- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers if racemization occurs .

How does the hydrochloride salt form influence the compound's physicochemical properties?

Basic Research Question

- Solubility : Enhances aqueous solubility via ion-dipole interactions, critical for in vivo studies .

- Crystallinity : Improves stability and reduces hygroscopicity compared to the free base .

- Dissolution rate : Salt formation accelerates dissolution in gastric fluid, impacting bioavailability .

What in vitro models are appropriate for preliminary toxicity screening of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.